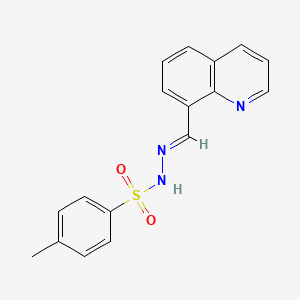

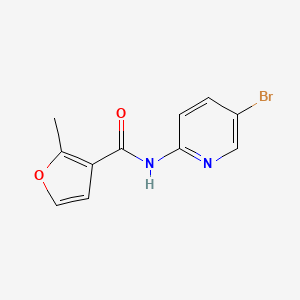

![molecular formula C17H16N2O3S B5512262 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide" belongs to a class of compounds with significant biochemical relevance, often explored for their potential in various therapeutic and chemical applications. This compound is characterized by its unique structural features, including a cyclopenta[b]thienyl core, a cyano group, and a dimethoxybenzamide moiety, which contribute to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from readily available substrates. For instance, derivatives of the benzo[cyclohepta]thieno[3,2-c]pyridine system have been synthesized through complex organic synthesis pathways, involving key steps like cyanogen bromide-induced ring cleavage and subsequent modifications to introduce various functional groups (Bremner et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray crystallography, revealing intricate details about the arrangement of atoms and the conformation of the molecule. The crystal and molecular structure of similar compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, has been elucidated, showing the cyclohexene ring adopting a half-chair conformation and the thiophene ring being essentially planar (Wang et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. The synthesis and characterization of related compounds often involve reactions like etherification, oximation, and Beckmann rearrangement, which lead to the formation of complex molecules with defined structures and properties (Chen et al., 2012).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Structural Analysis

- Research on related heterocyclic compounds demonstrates efforts towards synthesizing novel structures with potential for diverse applications. For instance, derivatives of the benzo[cyclohepta]thieno pyridine system, like "8,9-Dimethoxy-1,2,3,6,11,11a-hexahydrobenzo[5,6]cyclohepta[1,2,3-cd]thieno[3,2-c]pyridine-1-carbonitrile," have been studied for their unique heterocyclic systems, offering insights into new chemical entities for further scientific exploration (Bremner et al., 1988).

Antitumor Evaluation

- Investigations into compounds derived from similar structures, such as "Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide," have revealed their potential in antitumor activities. Such studies provide a basis for the development of new therapeutic agents targeting various cancer cell lines (Shams et al., 2010).

Molecular Interaction Modeling

- The molecular structure and intermolecular interactions of compounds like "N-3-hydroxyphenyl-4-methoxybenzamide" have been characterized, offering valuable data on how such molecules may interact within biological systems. This knowledge aids in the design of molecules with desired properties for scientific and medical applications (Karabulut et al., 2014).

Novel Synthesis Routes

- Studies on the chemistry of thienopyridines and their derivatives highlight innovative synthetic approaches to introduce functional groups, potentially expanding the utility of such compounds in various fields of research and development (Klemm et al., 1984).

Eigenschaften

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-12-6-4-7-13(22-2)15(12)16(20)19-17-11(9-18)10-5-3-8-14(10)23-17/h4,6-7H,3,5,8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXYSZHPBXAOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

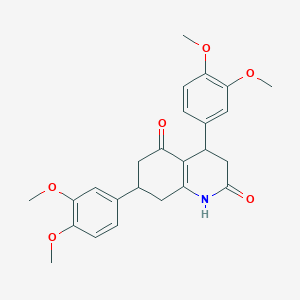

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)

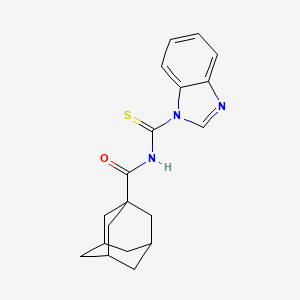

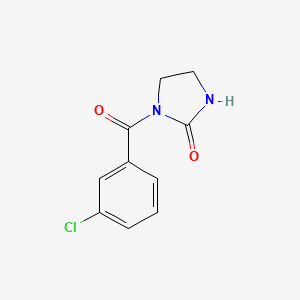

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

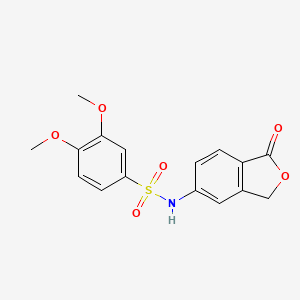

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)

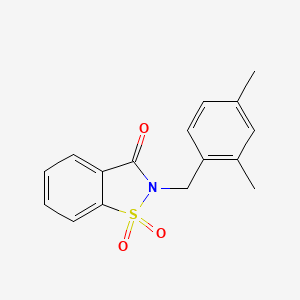

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)